Barium permanganate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates.

Applications De Recherche Scientifique

Chemical Properties and Preparation

Barium permanganate is characterized by its deep purple color and strong oxidizing properties. It can be synthesized through the reaction of barium manganate with sulfuric acid, resulting in the formation of permanganic acid and this compound crystals . The typical synthesis involves:

- Reactants : Barium manganate (BaMnO₄) and sulfuric acid (H₂SO₄).

- Reaction Conditions : The mixture is stirred and refluxed to facilitate the reaction.

- Product Isolation : The resultant this compound is filtered and dried.

Analytical Chemistry

This compound is used as a reagent in titrations due to its strong oxidizing capabilities. It can quantitatively oxidize various substances, making it useful for determining the concentration of reducing agents in solutions.

- Case Study : In a study analyzing the oxidation of organic compounds, this compound was employed to assess the levels of phenolic compounds in wastewater samples. The results demonstrated its effectiveness in quantifying these pollutants, highlighting its utility in environmental monitoring .

Organic Synthesis

In organic chemistry, this compound serves as an oxidizing agent in various reactions. It can convert alcohols to carbonyl compounds and oxidize thiols to disulfides.

- Data Table: Oxidation Reactions Using this compound

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Alcohols | Carbonyl Compounds | Aqueous solution, room temp |

| Thiols | Disulfides | Acidic medium |

| Hydroquinone | p-Benzoquinone | Aqueous solution |

- Case Study : A research article detailed the use of this compound for the selective oxidation of alcohols to aldehydes under mild conditions, showcasing its efficiency in organic synthesis .

Environmental Applications

This compound has been explored for its potential in treating contaminated water by oxidizing organic pollutants. Its strong oxidizing properties enable it to break down complex organic molecules into less harmful substances.

- Case Study : In a field study, this compound was applied to treat groundwater contaminated with chlorinated solvents. The results indicated a significant reduction in contaminant levels, demonstrating its effectiveness as an environmental remediation agent .

Industrial Uses

While not as common as other barium compounds, this compound finds niche applications in industries requiring strong oxidizers. It can be used in specialized formulations for chemical processes that necessitate controlled oxidation.

- Data Table: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Chemical Manufacturing | Oxidizing agent in synthesis |

| Wastewater Treatment | Remediation of organic pollutants |

Propriétés

Numéro CAS |

7787-36-2 |

|---|---|

Formule moléculaire |

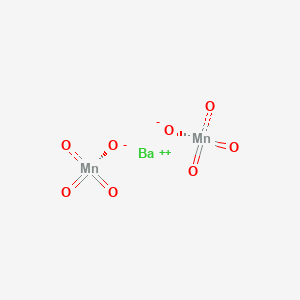

Ba(MnO4)2 BaMn2O8 |

Poids moléculaire |

375.2 g/mol |

Nom IUPAC |

barium(2+);dipermanganate |

InChI |

InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |

Clé InChI |

YFFSWKZRTPVKSO-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

SMILES canonique |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |

Color/Form |

Brownish-violet to black crystals Dark purple crystals |

Densité |

3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |

melting_point |

200 °C (decomposes) |

Key on ui other cas no. |

7787-36-2 |

Description physique |

Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |

Solubilité |

62.5 g/100 g water at 20 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.